1-(Azidomethyl)-4-(trifluoromethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Molecular Structure Analysis

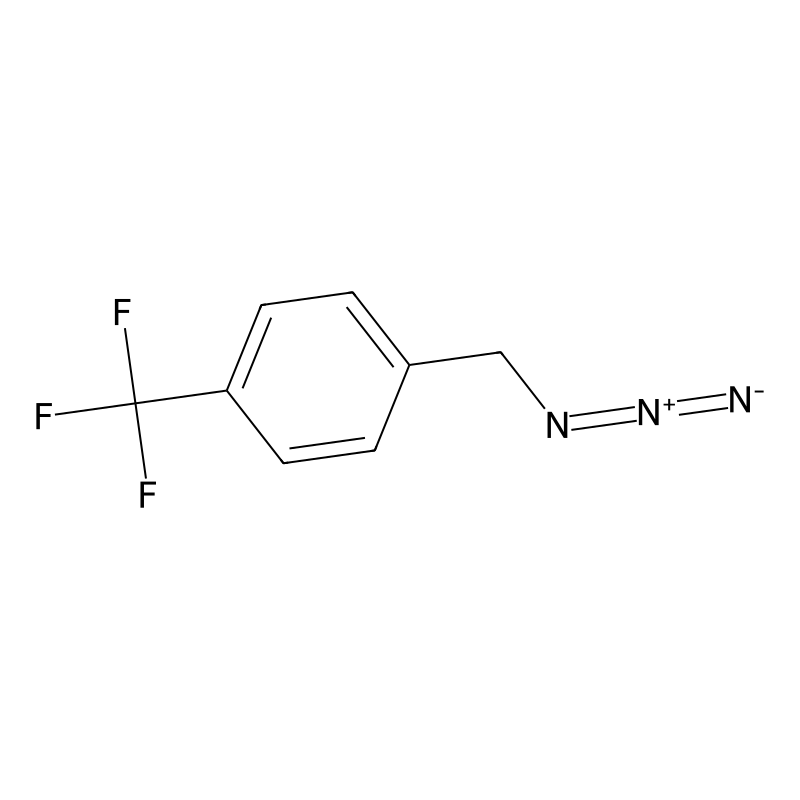

The key feature of 1-(Azidomethyl)-4-(trifluoromethyl)benzene is its aromatic ring structure. This consists of six carbon atoms arranged in a ring with alternating single and double bonds, delocalizing electrons and creating a stable aromatic system. Attached to this ring are two functional groups:

- An azide group (N3) at the first position. The azide group is highly reactive due to the presence of three unstable nitrogen atoms linked together.

- A trifluoromethyl group (CF3) at the fourth position. This electron-withdrawing group influences the reactivity of the molecule.

Chemical Reactions Analysis

- Azide-Alkyne Cycloaddition (AAC): The azide group can participate in a cycloaddition reaction with terminal alkynes to form substituted triazoles. This is a versatile reaction for creating complex molecules and is commonly used in click chemistry [].

1-(Azidomethyl)-4-(trifluoromethyl)benzene + RC≡CH -> Substituted Triazole (where R is an organic group)- Nucleophilic Substitution: The electron-withdrawing trifluoromethyl group might activate the aromatic ring for nucleophilic substitution reactions, depending on the reaction conditions.

Physical And Chemical Properties Analysis

- A relatively high boiling point due to the aromatic ring and the presence of fluorine atoms.

- Low solubility in water due to the hydrophobic nature of the molecule.

- Likely good solubility in organic solvents like dichloromethane or benzene.

Azide Group

The presence of an azide group (N3) suggests potential applications in click chemistry []. Click chemistry is a powerful tool for bioconjugation, where molecules are linked together. Azides are commonly used as a reactive group in click reactions due to their ability to form stable triazoles with alkynes under mild conditions [].

Trifluoromethyl Group

The trifluoromethyl group (CF3) is a common electron-withdrawing group in organic chemistry. It can influence the reactivity of the molecule and enhance its stability due to the strong carbon-fluorine bonds.

Here are some potential areas where 1-(Azidomethyl)-4-(trifluoromethyl)benzene could be explored in scientific research:

Development of Novel Materials

The combined properties of the azide and trifluoromethyl groups might be beneficial in designing new materials with specific functionalities. For instance, the azide group could facilitate conjugation with other molecules, while the trifluoromethyl group could influence properties like hydrophobicity or electronic properties.

Medicinal Chemistry

The azide group is often used as a bioorthogonal linker in drug discovery []. Bioorthogonal linkers allow for selective conjugation of a drug molecule to a targeting moiety or a therapeutic payload. The trifluoromethyl group can improve the pharmacokinetic properties of a drug molecule. However, further research is needed to determine if 1-(Azidomethyl)-4-(trifluoromethyl)benzene possesses suitable properties for such applications.